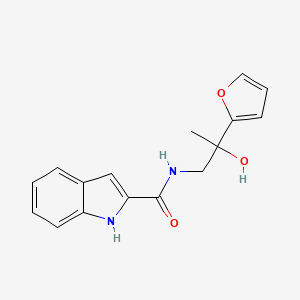

N-(2-(furan-2-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and indole rings, and the introduction of the carboxamide group. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and indole rings, and the carboxamide group. The furan ring is a heterocyclic compound with a five-membered aromatic ring. The indole ring is a bicyclic structure, and the carboxamide group features a carbonyl group attached to a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and indole rings could contribute to its aromaticity and potentially its UV/Vis absorption properties .Scientific Research Applications

- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents .

- Recent studies have synthesized novel furan derivatives and evaluated their antibacterial activity against gram-positive and gram-negative bacteria. For instance, nitrofurantoin analogues showed antibacterial effects against Staphylococcus aureus and Streptococcus faecium .

- Researchers have synthesized naphthoquinone-furan derivatives and evaluated their effects against cancer cells. These compounds may offer potential in cancer therapy .

- The synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives exhibit quasi-reversible oxidation and reduction processes. Their electrochemical behavior has been studied using cyclic voltammetry .

- Researchers have experimentally characterized 2-acetyl-5-methylfuran using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques. This derivative provides valuable insights into furan-related compounds .

Antibacterial Activity

Anticancer Effects

Electrochemical Behavior

Spectral Characterization

Other Therapeutic Applications

Mechanism of Action

Target of Action

The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide is a derivative of furan and indole . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas . Similarly, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas due to their advantageous biological and pharmacological characteristics . Indole derivatives, on the other hand, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

It is known that furan and indole derivatives can affect various biochemical pathways due to their wide range of biological activities .

Result of Action

Furan and indole derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-16(20,14-7-4-8-21-14)10-17-15(19)13-9-11-5-2-3-6-12(11)18-13/h2-9,18,20H,10H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQZLGZVSUZMQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)

![3,4-dimethyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2397295.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)

![N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397305.png)

![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)

![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2397312.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2397313.png)

![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)